2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208387
InChI: InChI=1S/C13H12FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14/h2-8H,15H2,1H3
SMILES:
Molecular Formula: C13H12FN
Molecular Weight: 201.24 g/mol

2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine

CAS No.:

Cat. No.: VC16208387

Molecular Formula: C13H12FN

Molecular Weight: 201.24 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine -

Specification

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
IUPAC Name 2-fluoro-3-(4-methylphenyl)aniline
Standard InChI InChI=1S/C13H12FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14/h2-8H,15H2,1H3
Standard InChI Key VHKMVKOKOLODCL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)F

Introduction

2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. It features a biphenyl backbone with a fluorine atom at the 2 position, a methyl group at the 4' position, and an amine group at the 3 position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject for research in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine typically involves multi-step reactions starting from simpler biphenyl derivatives. Common methods include:

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed Suzuki or Buchwald-Hartwig reactions to form the biphenyl backbone.

  • Nitration and Reduction: Nitration of the biphenyl core followed by reduction to introduce the amine group.

  • Fluorination: Introduction of the fluorine atom via electrophilic aromatic substitution or nucleophilic aromatic substitution.

Biological Activities and Applications

While specific biological activities of 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. These include:

  • Antimicrobial Properties: Biphenyl derivatives have been explored for their antimicrobial activities.

  • Anticancer Properties: Some biphenyl compounds exhibit anticancer effects by interacting with biological macromolecules.

Table: Comparison of Biphenyl Derivatives

Compound NameStructural FeaturesBiological Activities
2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amineFluorine, methoxy, methyl, aminePotential medicinal applications
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amineBromine, fluorine, methyl, aminePotential in organic synthesis
2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amineFluorine, methyl, aminePotential antimicrobial and anticancer properties

Future Research Directions

Future studies on 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine should focus on:

  • In-depth Synthesis Optimization: Improving synthesis efficiency and yield.

  • Biological Activity Screening: Evaluating the compound's potential in various biological assays.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activities.

Given the limited availability of specific data on 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine, further research is necessary to fully explore its properties and applications.

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